3-Borono-4-formylbenzoic acid

CAS No.:

Cat. No.: VC13898415

Molecular Formula: C8H7BO5

Molecular Weight: 193.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BO5 |

|---|---|

| Molecular Weight | 193.95 g/mol |

| IUPAC Name | 3-borono-4-formylbenzoic acid |

| Standard InChI | InChI=1S/C8H7BO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4,13-14H,(H,11,12) |

| Standard InChI Key | AFYXFNLCFDXDIP-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

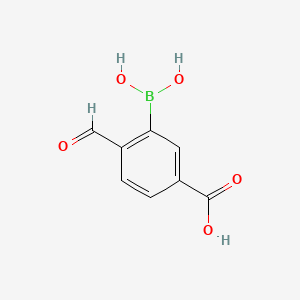

The compound’s structure comprises a benzene ring substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 4-position with a formyl group (-CHO), while the carboxylic acid (-COOH) occupies the 1-position (Figure 1). This arrangement creates distinct electronic environments: the electron-withdrawing carboxylic acid and formyl groups polarize the aromatic ring, while the boronic acid moiety provides nucleophilic character.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₈H₇BO₅ |

| Molecular weight | 209.95 g/mol |

| Functional groups | Boronic acid, formyl, carboxylic acid |

Synthesis and Production

Miyaura Borylation Reaction

The primary synthetic route involves Miyaura borylation, where 4-formylbenzoic acid undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key conditions include:

Table 2: Representative Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Base | K₂CO₃ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80–100°C |

| Reaction time | 12–24 hours |

This method, adapted from general boronic acid syntheses , typically achieves yields of 60–75% after purification via column chromatography. The boronic acid group’s sensitivity to protic solvents necessitates anhydrous conditions .

Industrial-Scale Considerations

While detailed industrial protocols remain proprietary, scale-up challenges include:

-

Oxygen sensitivity: Boronic acids readily oxidize, requiring inert atmospheres.

-

Purification: Residual palladium removal via chelating resins.

-

Cost optimization: Catalyst recycling strategies to reduce Pd waste .

Reactivity and Chemical Transformations

Suzuki-Miyaura Coupling

The boronic acid group enables cross-coupling with aryl halides under Pd catalysis, forming biaryl structures essential in drug discovery:

Reaction efficiency depends on the halide partner (X = I > Br > Cl) and electronic effects from the formyl group .

Functional Group Interconversions

-

Formyl oxidation: Treatment with KMnO₄ converts -CHO to -COOH, yielding 3-borono-4-carboxybenzoic acid.

-

Boronic acid stabilization: Complexation with diols (e.g., pinacol) enhances stability during storage .

Table 3: Common Reaction Pathways

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki coupling | Ar-X, Pd catalyst | Biaryl derivatives |

| Oxidation | KMnO₄ | Dicarboxylic acid |

| Reduction | NaBH₄ | Benzyl alcohol derivative |

Comparative Analysis with Structural Analogues

3-Bromo-4-formylbenzoic Acid

Replacing boron with bromine (C₈H₅BrO₃, MW 229.03 g/mol) alters reactivity:

Table 4: Borono vs. Bromo Derivatives

| Property | 3-Borono-4-formylbenzoic acid | 3-Bromo-4-formylbenzoic acid |

|---|---|---|

| Reactivity | Nucleophilic coupling | Electrophilic substitution |

| Solubility | Moderate in polar aprotic solvents | Low in aqueous media |

| Applications | Cross-coupling reagents | Halogenation intermediates |

The bromo derivative serves primarily in Ullmann or Buchwald-Hartwig aminations , whereas the borono variant enables C-C bond formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume